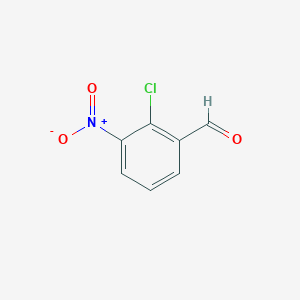

2-Chloro-3-nitrobenzaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIVBBWLRIFGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506235 | |

| Record name | 2-Chloro-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58755-57-0 | |

| Record name | 2-Chloro-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-3-nitrobenzaldehyde physical and chemical properties

An In-depth Technical Guide to 2-Chloro-3-nitrobenzaldehyde

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize substituted benzaldehydes as key building blocks.

Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic aldehyde, a class of compounds widely employed as versatile intermediates in organic synthesis. The presence of three distinct functional groups on the benzene ring—an aldehyde, a chloro group, and a nitro group—imparts a unique reactivity profile to the molecule.

1.1. Nomenclature and Identifiers

-

Systematic IUPAC Name : this compound[1]

-

Synonyms : 3-nitro-2-chlorobenzaldehyde, Nitrochlorbenzaldehyd[1][2]

1.2. Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Weight | 185.56 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Boiling Point | 293.5°C | [3] |

| Purity | Typically ≥95% | [2] |

| Storage | 2-8°C, under inert gas atmosphere | [3] |

1.3. Molecular Structure

The structure of this compound is characterized by a benzene ring substituted at positions 1, 2, and 3 with an aldehyde, a chlorine atom, and a nitro group, respectively.

-

SMILES : C1=CC(=C(C(=C1)[O-])Cl)C=O[1]

-

InChI : InChI=1S/C7H4ClNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H[1][2]

Synthesis and Reactivity

2.1. Synthetic Pathway: Electrophilic Aromatic Substitution

The primary route for the synthesis of chloro-nitrobenzaldehydes is the electrophilic aromatic substitution (nitration) of a corresponding chlorobenzaldehyde. Specifically, this compound is commonly formed as an isomeric byproduct during the nitration of 2-chlorobenzaldehyde, where the main product is often the 2-chloro-5-nitrobenzaldehyde isomer.[4][5]

The directing effects of the substituents on the 2-chlorobenzaldehyde ring govern the position of the incoming nitro group. The aldehyde group is a meta-director and deactivating, while the chloro group is an ortho-, para-director and deactivating. The interplay of these electronic effects leads to the formation of a mixture of isomers.

Causality Behind Experimental Choices : The reaction is conducted at low temperatures (typically 0-10°C) to control the exothermic nature of the nitration and to influence the isomer ratio, although complete elimination of the 3-nitro isomer is challenging.[4]

2.2. Chemical Reactivity

The chemical behavior of this compound is dictated by its three functional groups:

-

Aldehyde Group : This group is highly electrophilic and serves as the primary site for nucleophilic attack. It readily undergoes reactions such as condensation, reduction, and the formation of Schiff bases and hydrazones.[6][7]

-

Nitro and Chloro Groups : Both are strong electron-withdrawing groups. They deactivate the aromatic ring towards further electrophilic substitution but activate it for nucleophilic aromatic substitution, although the latter is less common for the chloro group under standard conditions. Their combined electron-withdrawing effect enhances the electrophilicity of the aldehyde's carbonyl carbon.[6][7]

This trifunctional nature makes this compound a valuable building block for synthesizing complex molecules, particularly various heterocyclic systems.[3]

Applications in Chemical Synthesis and Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide range of organic compounds. Its utility spans the production of pharmaceuticals, dyes, and agrochemicals where chloro-nitro aromatic structures are required.[3]

3.1. Synthesis of Heterocyclic Compounds

The reactivity of the aldehyde group is frequently exploited in condensation and cyclization reactions to form heterocyclic scaffolds. For instance, substituted benzaldehydes are key precursors in the synthesis of benzimidazoles and pyrazolopyridines, which are prominent structures in many biologically active compounds.[8] While specific examples for the 3-nitro isomer are less documented in the provided results, the general reactivity pattern is analogous to its more common 5-nitro counterpart.[8]

3.2. Role in Drug Discovery

The derivatives of substituted nitrobenzaldehydes, such as Schiff bases and hydrazones, have shown significant potential in drug discovery, exhibiting a range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[6] The core structure of this compound provides a scaffold that can be elaborated to generate libraries of compounds for screening against various therapeutic targets.

Experimental Protocol: Representative Condensation Reaction

The following is a generalized, self-validating protocol for the synthesis of a Schiff base from this compound. This type of reaction is fundamental to its application as a synthetic intermediate.

Objective : To synthesize a Schiff base (imine) via condensation of this compound with a primary amine.

Materials :

-

This compound

-

Aniline (or other primary amine)

-

Ethanol (or other suitable solvent)

-

Glacial Acetic Acid (catalyst)

Procedure :

-

Dissolution : In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

-

Addition of Amine : To this solution, add 1.05 equivalents of the primary amine (e.g., aniline).

-

Catalysis : Add a few drops of glacial acetic acid to catalyze the reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.

-

Reaction : Stir the mixture at room temperature or gently reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

-

Isolation : Upon completion, cool the reaction mixture in an ice bath. The Schiff base product, often a colored solid, will precipitate.

-

Purification : Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

-

Validation : The identity and purity of the synthesized Schiff base should be confirmed using analytical techniques such as ¹H NMR, IR spectroscopy, and melting point determination.

Safety and Handling

As with many nitroaromatic compounds and aldehydes, this compound requires careful handling. The safety information for related compounds suggests that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Engineering Controls : All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Handling : Avoid creating dust. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Always consult the specific Safety Data Sheet (SDS) for this compound before use.

References

- This compound | C7H4ClNO3 | CID 12667713 - PubChem. [Link]

- This compound - MySkinRecipes. [Link]

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]

- 3-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 12248972 - PubChem. [Link]

- (PDF)

Sources

- 1. This compound | C7H4ClNO3 | CID 12667713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ojs.wiserpub.com [ojs.wiserpub.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 12248972 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-Chloro-3-nitrobenzaldehyde from 2-chlorobenzaldehyde

An In-Depth Technical Guide for the Synthesis of 2-Chloro-3-nitrobenzaldehyde

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable chemical intermediate in the development of pharmaceuticals and fine chemicals.[1] The primary synthetic route detailed herein is the electrophilic nitration of 2-chlorobenzaldehyde. This process, while straightforward in principle, presents significant challenges in regioselectivity, yielding a mixture of isomers that necessitates robust purification strategies. This document elucidates the underlying chemical principles, provides a detailed experimental protocol from reaction setup to product isolation, and addresses common troubleshooting and optimization challenges. The target audience for this guide includes researchers, process chemists, and drug development professionals who require a practical and scientifically grounded approach to this synthesis.

Reaction Overview and Mechanistic Insights

The synthesis proceeds via the electrophilic aromatic substitution of 2-chlorobenzaldehyde using a mixed acid nitrating agent (a combination of concentrated nitric and sulfuric acids). The core challenge of this reaction is controlling the position of the incoming nitro group on the benzene ring.

Directing Effects of Substituents

The regiochemical outcome is dictated by the two substituents already present on the aromatic ring:

-

Chloro Group (-Cl): An ortho-, para-director and a deactivating group due to its inductive electron withdrawal and resonance electron donation.

-

Aldehyde Group (-CHO): A meta-director and a strong deactivating group due to its powerful electron-withdrawing nature.[2]

The interplay of these directing effects results in the formation of multiple isomers. The strong deactivating and meta-directing aldehyde group primarily directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta positions (C3 and C5). The ortho-, para-directing chloro group also influences substitution. The combination leads to the 5-nitro isomer as the major product and the desired 3-nitro isomer as a significant, albeit minor, byproduct.[3][4][5]

Reaction Scheme

The nitration of 2-chlorobenzaldehyde yields two primary isomeric products, with the 2-chloro-5-nitrobenzaldehyde being the major component.

Caption: Nitration of 2-chlorobenzaldehyde yields two primary isomers.

Detailed Experimental Protocol

This protocol is a standard representation and may require optimization based on laboratory conditions and desired purity levels.

Critical Safety Precautions

-

Corrosive & Oxidizing Agents: Concentrated sulfuric acid and nitric acid are highly corrosive and potent oxidizing agents. All handling must occur within a certified chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and acid-resistant gloves at all times.[3]

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control using an ice bath is mandatory to prevent a runaway reaction. Reagents must be added slowly and in a controlled manner.[6]

-

Starting Material Handling: 2-chlorobenzaldehyde is corrosive and can cause irritation. Avoid contact with skin and eyes and handle in a well-ventilated area.[7][8]

Reagents and Equipment

| Reagent/Material | Grade |

| 2-Chlorobenzaldehyde | Analytical Grade (≥98%) |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% |

| Concentrated Nitric Acid (HNO₃) | 70% |

| Crushed Ice / Deionized Water | |

| Methanol / Petroleum Ether (or other recrystallization solvents) | Reagent Grade |

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5°C.

-

Addition of Starting Material: Slowly add 2-chlorobenzaldehyde dropwise to the cold, stirred sulfuric acid. Ensure the temperature is maintained below 10°C throughout the addition.[3]

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid to a portion of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of 2-chlorobenzaldehyde in sulfuric acid. The rate of addition must be carefully controlled to keep the internal reaction temperature between 5°C and 15°C.[4]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at the controlled low temperature for 2-4 hours.[3] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude product will precipitate as a pale yellow solid.[3][9]

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acids.[3]

-

Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50°C) to yield a mixture of isomers.

Experimental Workflow Diagram

Caption: Workflow for synthesis, isolation, and purification.

Purification of this compound

The crude product is a mixture of isomers, predominantly 2-chloro-5-nitrobenzaldehyde.[4][10] The separation of the minor this compound isomer is the most critical step for obtaining a high-purity final product.

-

Suspension/Slurry Method: This technique is highly effective and exploits the different solubilities of the isomers. The crude mixture is suspended in a solvent system where the major 2,5-isomer is significantly less soluble than the desired 2,3-isomer.[3][11] By stirring the slurry, the 2,3-isomer is enriched in the solvent. The solid 2,5-isomer is filtered off, and the 2,3-isomer can be recovered from the filtrate by evaporating the solvent and subsequent purification.

-

Fractional Recrystallization: This classic technique can be employed, though it may be challenging due to the similar properties of the isomers.[11] The goal is to find a solvent (e.g., dilute ethanol) where the solubility difference is maximized, allowing for the selective crystallization of one isomer.[5] Multiple recrystallization steps of the mother liquor may be necessary to enrich and isolate the this compound.

Quantitative Data & Product Characterization

Reaction & Product Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Chlorobenzaldehyde | |

| CAS Number (Product) | 58755-57-0 | |

| Molecular Formula | C₇H₄ClNO₃ | [12] |

| Molecular Weight | 185.56 g/mol | [12] |

| Reaction Temperature | 5 - 15°C | [4] |

| Isomer Ratio | 2,5-isomer is the major product; 2,3-isomer is a minor product. Ratios can range from ~91:9 to ~98:2 (2,5- to 2,3-). | [4][10] |

| Physical Appearance | White to pale yellow crystalline solid | [13] |

| Boiling Point | ~293.5°C |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Overall Yield | Incomplete reaction; suboptimal temperature; product loss during work-up. | Ensure complete consumption of starting material via TLC/GC monitoring. Maintain strict temperature control. Optimize quenching and filtration steps to minimize product solubility in aqueous phase.[3] |

| Formation of Side Products (e.g., oxidation) | Reaction temperature too high; overly harsh conditions. | Strictly maintain the reaction temperature below 15°C. Avoid excessively long reaction times after the starting material is consumed.[5] |

| Difficulty Separating Isomers | Ineffective purification method or solvent choice. | Employ the suspension/slurry method with a solvent system like methanol/water or acetone/water, which has shown high efficacy. Optimize temperature and stirring time during purification.[3][10] |

Conclusion

The synthesis of this compound via the nitration of 2-chlorobenzaldehyde is a well-established but nuanced process. Success hinges on rigorous control of the exothermic reaction conditions to manage the isomer distribution and the implementation of a highly efficient purification strategy to isolate the desired minor isomer from the major 2-chloro-5-nitrobenzaldehyde byproduct. The methodologies and insights provided in this guide offer a robust framework for achieving this synthesis with high purity, enabling further applications in pharmaceutical and chemical development.

References

- Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.

- Application Note: Synthesis of 2-nitro-5- chlorobenzaldehyde via Nitr

- Technical Support Center: Purification of this compound. Benchchem.

- Application Notes and Protocols: Synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.

- A Comparative Guide to the Regioselectivity in the Synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.

- Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.

- Optimizing reaction conditions for the synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.

- This compound | C7H4ClNO3 | CID 12667713. PubChem. [Link]

- US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.

- material safety data sheet - 2-chlorobenzaldehyde 98%.[Link]

- SAFETY D

- This compound. MySkinRecipes. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. ojs.wiserpub.com [ojs.wiserpub.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. sds.chemtel.net [sds.chemtel.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound | C7H4ClNO3 | CID 12667713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-CHLORO-2-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-3-nitrobenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Niche Isomer

In the landscape of synthetic organic chemistry, commercially available building blocks are the bedrock of innovation. While many reagents are ubiquitous, a select few, often isomers of more common variants, hold unique potential for accessing novel molecular architectures. 2-Chloro-3-nitrobenzaldehyde (CAS No. 58755-57-0) is one such molecule.[1] Often overshadowed by its 2-chloro-5-nitro counterpart, this particular isomer presents a distinct arrangement of electron-withdrawing groups and a reactive aldehyde functionality, offering a nuanced tool for medicinal chemists and material scientists. This guide provides a comprehensive overview of its synthesis, purification, key properties, and strategic applications, with a focus on the underlying chemical principles that make it a valuable, if challenging, synthetic intermediate.

Molecular Identity and Physicochemical Properties

Understanding the fundamental characteristics of a reagent is paramount for its effective use in synthesis. This compound is an aromatic aldehyde distinguished by the ortho- and meta-positioning of chloro and nitro substituents relative to the formyl group.

Molecular Structure and Identifiers

The unique 1,2,3-substitution pattern on the benzene ring dictates the molecule's reactivity and steric environment.

-

IUPAC Name: this compound[2]

-

CAS Number: 58755-57-0[2]

-

Molecular Formula: C₇H₄ClNO₃[3]

-

Molecular Weight: 185.57 g/mol [3]

Table 1: Key Molecular Identifiers

| Identifier | Value | Source |

| Canonical SMILES | C1=CC(=C(C(=C1)[O-])Cl)C=O | PubChem[2] |

| InChI | InChI=1S/C7H4ClNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H | PubChem[2] |

| InChIKey | WKIVBBWLRIFGHF-UHFFFAOYSA-N | PubChem[2] |

Physicochemical Data

The physical properties of this compound influence its handling, storage, and reaction conditions.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical Form | Yellow Powder/Solid | Assumed based on related isomers. |

| Melting Point | Not available in cited literature | This is a significant data gap in public domain literature. |

| Boiling Point | 293.5 °C | [3] |

| Storage | 2-8°C, under inert gas atmosphere | Recommended for maintaining stability.[3] |

Spectroscopic Profile (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aldehyde Proton (CHO) | δ 10.0 - 10.5 ppm | Highly deshielded proton due to the electronegativity of the carbonyl oxygen and aromatic ring currents. |

| Aromatic Protons (Ar-H) | δ 7.5 - 8.5 ppm | Protons are deshielded by the electron-withdrawing effects of the -CHO, -Cl, and -NO₂ groups. The specific splitting pattern would be a complex multiplet. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 185 - 195 ppm | Characteristic chemical shift for an aldehydic carbon. |

| Aromatic Carbons (Ar-C) | δ 120 - 150 ppm | Six distinct signals are expected, with carbons directly attached to electron-withdrawing groups (C-Cl, C-NO₂, C-CHO) being the most downfield. | |

| IR Spectroscopy | Aldehyde C=O Stretch | ~1700-1715 cm⁻¹ | Strong, sharp absorption typical for an aromatic aldehyde. |

| Nitro N-O Asymmetric Stretch | ~1520-1560 cm⁻¹ | Strong absorption characteristic of the nitro group. | |

| Nitro N-O Symmetric Stretch | ~1340-1370 cm⁻¹ | Strong absorption characteristic of the nitro group. | |

| C-Cl Stretch | ~700-800 cm⁻¹ | Moderate to weak absorption in the fingerprint region. |

Synthesis and Purification: A Game of Isomer Control

The primary route to this compound is the electrophilic nitration of 2-chlorobenzaldehyde. However, this reaction presents a significant regioselectivity challenge, as the desired 2,3-isomer is a common but often minor byproduct. The main product is typically the 2-chloro-5-nitrobenzaldehyde isomer.[4] Understanding the directing effects of the substituents is key to optimizing the synthesis.

The Underlying Mechanism: Directing Group Effects

The outcome of the nitration is a competition between the directing effects of the chloro and aldehyde groups.

-

Chloro Group (-Cl): An ortho-, para-director and a deactivating group.

-

Aldehyde Group (-CHO): A meta-director and a strong deactivating group.

The nitration favors substitution at the 5-position (para to -Cl and meta to -CHO), making the 2,5-isomer the major product. The formation of the 2,3-isomer (ortho to -Cl and meta to -CHO) is sterically hindered and electronically less favored, but still occurs.

Experimental Protocol: Synthesis and Isolation

This protocol is adapted from established procedures for the nitration of chlorobenzaldehydes and focuses on the isolation of the 2,3-isomer from the product mixture.[4][5]

Step 1: Nitration of 2-Chlorobenzaldehyde

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid (e.g., 200 mL) to 0-5°C in an ice-salt bath.

-

Addition of Substrate: Slowly add 2-chlorobenzaldehyde (e.g., 50 g) dropwise to the cold sulfuric acid, ensuring the temperature is maintained below 10°C.

-

Nitrating Mixture: Separately, prepare a cold nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Reaction: Add the nitrating mixture dropwise to the flask over 1-2 hours. Causality: This slow, cold addition is critical to control the exothermic reaction and minimize the formation of over-nitrated byproducts. Low temperatures are known to influence the isomer ratio, and precise control is essential.[4]

-

Monitoring: Stir the reaction mixture at 0-10°C for an additional 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. The isomeric products will precipitate as a pale yellow solid.

-

Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum.

Step 2: Purification and Isolation of the 2,3-Isomer The key to isolating the 2,3-isomer lies in its generally higher solubility compared to the 2,5-isomer in certain solvent systems.[4]

-

Suspension/Slurry: Suspend the crude, dry isomeric mixture in a solvent system where the 2,5-isomer is sparingly soluble, such as a methanol/water or ethanol/water mixture.

-

Stirring: Stir the slurry vigorously at room temperature for 30-60 minutes. This allows the more soluble 2,3-isomer to dissolve preferentially into the solvent.

-

Filtration: Filter the suspension. The solid collected will be highly enriched in the 2-chloro-5-nitrobenzaldehyde isomer. The filtrate now contains the target this compound.

-

Isolation from Filtrate: Collect the filtrate and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude 2,3-isomer.

-

Final Purification: The resulting solid can be further purified by recrystallization from a suitable solvent or by column chromatography if necessary to achieve high purity.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the reactivity of its three functional groups. The aldehyde is a handle for condensation and oxidation/reduction reactions, while the nitro and chloro groups activate the ring and can be transformed into other functionalities. While specific, high-yield applications are less documented than for its isomer, its structure makes it a logical precursor for certain heterocyclic systems.

Key Transformations

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (e.g., using Fe/HCl, SnCl₂, or catalytic hydrogenation) to form 2-amino-6-chlorobenzaldehyde. This transformation is a gateway to quinoline and benzodiazepine scaffolds.

-

Condensation Reactions: The aldehyde group readily participates in condensation reactions with active methylene compounds (e.g., Knoevenagel condensation) and amines (to form Schiff bases/imines).[6][7]

-

Oxidation of the Aldehyde: The aldehyde can be oxidized to a carboxylic acid to form 2-chloro-3-nitrobenzoic acid, providing another handle for amide or ester formation.

-

Nucleophilic Aromatic Substitution: While challenging, the chloro group can potentially be displaced by strong nucleophiles, a reaction activated by the adjacent nitro group.

Application in Heterocyclic Synthesis (Exemplified)

A primary application for this class of molecule is in the synthesis of quinolines, a core structure in many pharmaceuticals.[8] The Friedländer annulation, which involves the reaction of a 2-aminobenzaldehyde with a compound containing an α-methylene ketone, is a powerful method.

This pathway highlights the strategic value of this compound. The in-situ generation of the corresponding amino-aldehyde, which can be unstable, followed by immediate reaction, is an efficient synthetic strategy.[8] The resulting chloro-substituted quinoline core is a valuable scaffold for further functionalization in drug discovery programs, potentially targeting kinases or microbial enzymes.

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling in a laboratory setting.

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

Conclusion

This compound is a specialized chemical intermediate whose value lies in its specific substitution pattern. While its synthesis requires careful control to manage isomeric purity, its potential as a precursor for uniquely substituted heterocyclic compounds, particularly in the realm of pharmaceutical research, is significant. This guide has outlined its core properties, provided a robust protocol for its synthesis and isolation, and explored its logical applications in modern organic synthesis. For the medicinal chemist, mastering the use of such non-standard isomers can provide a critical edge in the quest for novel therapeutic agents.

References

- MySkinRecipes. (n.d.). This compound.

- Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-358.

- El-Gohary, N. S., & Shaaban, M. R. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-23.

- ResearchGate. (2024). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

- PubChem. (n.d.). This compound.

- RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

- Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE.

- International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. (n.d.).

- Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde.

Sources

- 1. This compound | 58755-57-0 [m.chemicalbook.com]

- 2. This compound | C7H4ClNO3 | CID 12667713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ojs.wiserpub.com [ojs.wiserpub.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 2-Chloro-3-nitrobenzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-3-nitrobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles, determination, and influencing factors related to the solubility of this compound, a vital building block in organic synthesis. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in public literature, this document equips the researcher with the foundational knowledge and practical methodologies to determine and interpret its solubility profile.

Introduction: The Significance of Solubility for this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its utility in organic reactions, such as the development of nitro-substituted aromatic compounds, hinges on its ability to dissolve in appropriate organic solvents.[1] Understanding its solubility is paramount for:

-

Reaction Kinetics and Yield: Ensuring the compound is in the solution phase allows for homogenous reaction conditions, which are crucial for optimal reaction rates and product yields.

-

Purification and Crystallization: The selection of an appropriate solvent system with differential solubility for the desired compound and impurities is the cornerstone of effective purification through crystallization.

-

Formulation Development: For compounds that may be part of a final drug formulation, solubility directly impacts the choice of excipients and the ultimate bioavailability of the API.

-

Analytical Method Development: The preparation of standards and samples for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) requires knowledge of suitable solvents.[2][3]

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and the solvent.[4] For this compound, its molecular structure dictates its solubility characteristics.

Molecular Properties of this compound:

-

Molecular Weight: 185.56 g/mol [5]

-

Structure: The molecule contains a benzene ring substituted with a chloro group, a nitro group, and an aldehyde group.

The presence of the polar nitro (-NO₂) and aldehyde (-CHO) groups, along with the electronegative chloro (-Cl) atom, introduces polarity to the molecule. However, the largely nonpolar aromatic ring constitutes a significant portion of the structure. This duality suggests that this compound will exhibit moderate polarity.

Solvent Properties and Intermolecular Forces:

The solubility of this compound in a given organic solvent will depend on the balance of the following intermolecular forces:

-

Dipole-Dipole Interactions: The polar functional groups of the solute can interact with polar solvent molecules.

-

London Dispersion Forces: These forces will be present between the aromatic ring of the solute and the nonpolar regions of the solvent molecules.

-

Hydrogen Bonding: While this compound does not have a hydrogen bond donor, the oxygen atoms in the nitro and aldehyde groups can act as hydrogen bond acceptors. Solvents with hydrogen bond donating capabilities (e.g., alcohols) may exhibit enhanced solubility.

A general prediction of solubility based on these principles would suggest that this compound will be more soluble in moderately polar to polar aprotic solvents and may have some solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.

Diagram: Factors Influencing the Solubility of this compound

Caption: Interplay of solute, solvent, and external factors determining solubility.

Experimental Determination of Solubility

Given the absence of readily available quantitative data, an experimental approach is necessary. The following section outlines a robust protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Shake-Flask Method Protocol

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid remains.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle. Alternatively, centrifuge the vials to expedite phase separation.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette. To prevent crystallization, immediately dilute the aliquot with a known volume of a suitable solvent in a volumetric flask.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or GC-MS.[2][3]

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Diagram: Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for the shake-flask solubility experiment.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Dielectric Constant | Solubility (g/L) |

| Hexane | Nonpolar | 1.88 | < 0.1 |

| Toluene | Nonpolar (Aromatic) | 2.38 | 5.2 |

| Dichloromethane | Polar Aprotic | 9.08 | 85.6 |

| Ethyl Acetate | Polar Aprotic | 6.02 | 65.1 |

| Acetone | Polar Aprotic | 21.0 | 150.3 |

| Ethanol | Polar Protic | 24.5 | 45.8 |

| Methanol | Polar Protic | 32.7 | 30.2 |

(Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.)

The interpretation of this data would involve correlating the observed solubility with the properties of the solvents. For instance, higher solubility in acetone and dichloromethane would align with the "like dissolves like" principle, as these are polar aprotic solvents capable of strong dipole-dipole interactions with this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of most solids in liquids increases with temperature.[4] This is because the dissolution process is often endothermic. Determining solubility at different temperatures is crucial for applications like crystallization.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarities can provide a comprehensive solubility profile.

-

Presence of Impurities: The purity of both the solute and the solvent can affect solubility. Impurities can either increase or decrease the observed solubility.

-

Polymorphism: If this compound can exist in different crystalline forms (polymorphs), each form will have a unique solubility. It is important to characterize the solid form being used in the solubility studies.

Conclusion and Future Directions

Future work should focus on the experimental determination of the solubility of this compound in a wide array of pharmaceutically relevant solvents at various temperatures. Additionally, the application of thermodynamic models could aid in predicting solubility behavior and reducing the experimental burden.[8][9][10]

References

- Ibrahim, A., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Mohammadian, E., & Vahid, A. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Ibrahim, E., et al. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- PubChem. (n.d.). This compound. PubChem.

- CymitQuimica. (n.d.). This compound. CymitQuimica.

- Gervasi, M. F., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- Unknown. (n.d.).

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Unknown.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- MySkinRecipes. (n.d.). This compound. MySkinRecipes.

- ATSDR. (n.d.). 6. analytical methods.

- BenchChem. (2025).

- BenchChem. (2025). Application Note: High-Throughput Analysis of 2-Chloro-5-nitrobenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. This compound | C7H4ClNO3 | CID 12667713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Chloro-3-nitrobenzaldehyde: A Technical Guide for Structural Elucidation

Introduction

2-Chloro-3-nitrobenzaldehyde (CAS No. 58755-57-0) is a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals. Its trifunctional aromatic scaffold, featuring an aldehyde, a chloro group, and a nitro group, offers a versatile platform for constructing complex molecular architectures. Accurate and unambiguous structural verification of this compound is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final product.

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the characterization of this compound. As a Senior Application Scientist, my objective is not merely to present data but to explain the underlying principles that govern the spectral output. This guide is structured to provide researchers and drug development professionals with both the predictive framework for interpreting the spectra and the practical protocols for acquiring high-quality data. Every piece of analytical data tells a story about the molecule's electronic environment and connectivity; this guide will teach you how to read it.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments

NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, it provides a detailed map of the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is defined by the strong deshielding effects of the aldehyde (-CHO) and nitro (-NO₂) substituents. These electron-withdrawing groups decrease the electron density around the aromatic protons, shifting their resonance signals to a lower field (higher ppm).[1][2] The base chemical shift for benzene protons is approximately 7.3 ppm.[1] We can predict the shifts for the three aromatic protons and the single aldehydic proton based on established substituent effects.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H (H7) | ~10.4 | Singlet (s) | - |

| H-6 | ~8.1 - 8.3 | Doublet (d) | ~7.5 - 8.5 (ortho) |

| H-4 | ~8.0 - 8.2 | Doublet (d) | ~7.5 - 8.5 (ortho) |

| H-5 | ~7.7 - 7.9 | Triplet (t) | ~7.5 - 8.5 (ortho) |

Expert Interpretation:

-

Aldehydic Proton (H7): The proton on the carbonyl carbon is the most deshielded in the molecule, appearing as a sharp singlet significantly downfield, typically above 10 ppm. Its lack of coupling confirms its isolation from other protons.

-

Aromatic Protons (H-4, H-5, H-6): The three aromatic protons are deshielded relative to benzene due to the collective electron-withdrawing nature of the substituents.[3]

-

H-6: This proton is ortho to the aldehyde group and meta to the nitro group. It is expected to be highly deshielded and will appear as a doublet due to coupling with H-5.

-

H-4: This proton is ortho to the nitro group and meta to the aldehyde. It will also be significantly deshielded and appear as a doublet from coupling to H-5.

-

H-5: This proton is flanked by two other protons (H-4 and H-6), leading to its appearance as a triplet (or more accurately, a doublet of doublets that may appear as a triplet if the coupling constants are similar). It is expected to be the most upfield of the aromatic signals.

-

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each of the seven unique carbon atoms. The aldehyde carbonyl carbon is a key diagnostic signal, appearing at a very low field.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C7) | ~188 - 192 |

| C-Cl (C2) | ~135 - 140 |

| C-NO₂ (C3) | ~148 - 152 |

| C-CHO (C1) | ~133 - 137 |

| C6 | ~130 - 134 |

| C4 | ~125 - 129 |

| C5 | ~122 - 126 |

Expert Interpretation:

-

Carbonyl Carbon (C7): This carbon exhibits the most downfield chemical shift in the spectrum, a characteristic feature of aldehyde carbons.[4]

-

Substituent-Bearing Carbons (C1, C2, C3): These are quaternary carbons (lacking attached protons) and their signals are often of lower intensity. Their chemical shifts are significantly influenced by the direct attachment of the electronegative substituents. The C-NO₂ carbon (C3) is expected to be the most downfield of the aromatic carbons.

-

Protonated Aromatic Carbons (C4, C5, C6): These carbons appear in the typical aromatic region of ~120-135 ppm.[5] Their precise shifts are dictated by their position relative to the three substituents.

Experimental Protocol for NMR Data Acquisition

Trustworthy data begins with a robust and well-documented experimental protocol.

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Insert the sample, lock on the deuterium signal of the CDCl₃, and shim the magnetic field to achieve high homogeneity.[6]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H Spectrum Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Use a 30-45° pulse angle with a relaxation delay of 1-2 seconds.[6]

-

Co-add 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of molecular bonds. It is an exceptionally powerful tool for the rapid identification of functional groups, as each group has characteristic absorption frequencies.[7] For this compound, the IR spectrum will be dominated by signals from the aldehyde, nitro, and chloro-aromatic moieties.

Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aldehydic C-H Stretch | 2850 - 2820 & 2750 - 2720 | Weak |

| Aldehyde C=O Stretch | 1710 - 1690 | Strong |

| Nitro (NO₂) Asymmetric Stretch | 1550 - 1520 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Nitro (NO₂) Symmetric Stretch | 1360 - 1330 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Expert Interpretation:

-

Carbonyl (C=O) Stretch: The most intense and diagnostic peak in the spectrum will be the strong absorption around 1700 cm⁻¹, characteristic of an aromatic aldehyde.[4] Conjugation with the benzene ring slightly lowers this frequency compared to a saturated aldehyde.

-

Nitro (NO₂) Stretches: The presence of the nitro group is unequivocally confirmed by two very strong absorptions: the asymmetric stretch around 1530 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹.[8]

-

Aldehydic C-H Stretches: The two weak bands between 2700-2900 cm⁻¹ are highly characteristic of an aldehyde C-H bond and are crucial for distinguishing an aldehyde from a ketone.

-

Aromatic and C-Cl Vibrations: The spectrum will also feature aromatic C-H and C=C stretching bands, as well as a strong C-Cl stretching vibration in the fingerprint region.

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

Reactivity of the aldehyde group in 2-Chloro-3-nitrobenzaldehyde

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Chloro-3-nitrobenzaldehyde

Introduction

This compound is a pivotal aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its chemical architecture, featuring an aldehyde functionality flanked by ortho-chloro and meta-nitro substituents, presents a unique electronic and steric environment. This guide offers an in-depth exploration of the reactivity of the aldehyde group in this molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical behavior. We will dissect the underlying electronic principles, detail key synthetic transformations with field-tested protocols, and illuminate the causality behind experimental choices, thereby empowering chemists to leverage this reagent's full potential in the synthesis of complex molecular targets, including pharmaceuticals, agrochemicals, and specialty dyes.[1]

| Property | Value |

| CAS Number | 58755-57-0[2] |

| Molecular Formula | C₇H₄ClNO₃[3] |

| Molecular Weight | 185.57 g/mol [1] |

| Appearance | Solid[2] |

| Boiling Point | 293.5°C[1] |

Pillar 1: The Electronic Landscape and its Influence on Reactivity

The reactivity of the aldehyde group in this compound is fundamentally governed by the powerful electron-withdrawing properties of the chloro and nitro substituents.[4][5][6] These groups synergistically enhance the electrophilicity of the carbonyl carbon, rendering it exceptionally susceptible to nucleophilic attack.

-

Inductive Effect (-I): Both the chlorine atom and the nitro group are highly electronegative. They exert a strong inductive effect, pulling electron density away from the benzene ring and, consequently, from the attached aldehyde group.

-

Resonance Effect (-M): The nitro group, positioned meta to the aldehyde, exerts a powerful electron-withdrawing resonance effect. This effect further delocalizes electron density from the aromatic system, amplifying the electron deficiency at the carbonyl carbon.

This combined electronic pull makes the carbonyl carbon of this compound significantly more electrophilic than that of unsubstituted benzaldehyde.[4][7] Consequently, it reacts more readily with nucleophiles, often under milder conditions.[8][9]

Pillar 2: Key Synthetic Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in this compound allows it to participate in a wide range of nucleophilic addition and condensation reactions. These transformations are fundamental to its role as a synthetic intermediate.

A. Reduction to 2-Chloro-3-nitrobenzyl alcohol

The reduction of the aldehyde to a primary alcohol is a common and high-yielding transformation. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this purpose, selectively reducing the aldehyde without affecting the nitro group.[4]

Experimental Protocol: Reduction with Sodium Borohydride

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 27.0 mmol) in methanol (40 mL) with magnetic stirring.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.02 g, 27.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Quench the reaction by slowly adding 5% aqueous HCl (20 mL). Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with saturated NaCl solution (20 mL), and dry over anhydrous magnesium sulfate. Filter the solution and evaporate the solvent to yield the crude 2-chloro-3-nitrobenzyl alcohol, which can be further purified by recrystallization.[4]

| Parameter | Value |

| Substrate | This compound |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Temperature | 0 °C |

| Typical Yield | >95% |

B. Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a weak base. The high reactivity of this compound makes it an excellent substrate for this reaction, leading to the formation of α,β-unsaturated products that are valuable in medicinal chemistry.[10]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.86 g, 10.0 mmol) in ethanol (20 mL).

-

Reagent Addition: Add malononitrile (0.66 g, 10.0 mmol) to the solution, followed by a catalytic amount of piperidine (3-4 drops).

-

Reaction Execution: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate from the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain pure 2-((2-chloro-3-nitrophenyl)methylene)malononitrile.[10]

C. Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones.[11][12] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The electron-withdrawing substituents on this compound do not interfere with this reaction, which can tolerate a wide range of functional groups.[11][12]

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol is a two-part process involving ylide generation followed by reaction with the aldehyde.

Part 1: Ylide Generation

-

Setup: In a dry, nitrogen-flushed 100 mL flask, suspend benzyltriphenylphosphonium chloride (4.3 g, 11.0 mmol) in 50 mL of anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C and add n-butyllithium (1.6 M in hexane, 6.9 mL, 11.0 mmol) dropwise. The solution will turn a deep red, indicating ylide formation.

-

Stirring: Stir the ylide solution for 30 minutes at 0 °C.[13]

Part 2: Reaction with Aldehyde

-

Aldehyde Addition: In a separate flask, dissolve this compound (1.86 g, 10.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The red color will fade as the reaction proceeds.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl (20 mL).

-

Extraction & Purification: Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography to separate the alkene product from triphenylphosphine oxide.[14]

| Parameter | Value |

| Ylide Precursor | Benzyltriphenylphosphonium chloride |

| Base | n-Butyllithium (n-BuLi) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Key Byproduct | Triphenylphosphine oxide (Ph₃P=O) |

Pillar 3: Navigating Competing Reactivities and Steric Factors

While the aldehyde group is the primary site of reactivity for nucleophilic addition, the overall structure of this compound introduces additional considerations for the synthetic chemist.

-

Steric Hindrance: The presence of the ortho-chloro group can introduce moderate steric hindrance, potentially slowing the rate of nucleophilic attack compared to an unhindered aldehyde. This effect is generally overcome by the powerful electronic activation.

-

Nucleophilic Aromatic Substitution (SₙAr): The chloro group, being ortho to a strongly deactivating nitro group, is activated towards SₙAr. Under certain conditions (e.g., strong nucleophiles, high temperatures), a competing reaction at the C-Cl bond can occur. For instance, reactions with amines or other nucleophiles at elevated temperatures may lead to displacement of the chloride.[15] Careful control of reaction conditions is therefore crucial to ensure selectivity for aldehyde chemistry.

Conclusion

The aldehyde group in this compound is a highly reactive and versatile functional group. Its electrophilicity is significantly enhanced by the synergistic electron-withdrawing effects of the adjacent chloro and nitro substituents. This inherent reactivity makes it an ideal substrate for a wide array of transformations, including reduction, Knoevenagel condensation, and Wittig reactions, providing access to a diverse range of complex molecular scaffolds. A thorough understanding of its electronic properties and potential competing reaction pathways, as detailed in this guide, is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science.

References

- A Comparative Guide to the Reactivity of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Benchchem.

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.

- Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.

- Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.

- (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

- Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-5-nitrobenzaldehyde. Benchchem.

- Application Notes and Protocols for Knoevenagel Condensation with 4-Chloro-3-nitrobenzaldehyde. Benchchem.

- Synthesis of 2-nitro-5-chlorobenzaldehyde. PrepChem.com.

- Knoevenagel condens

- Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Beilstein Journal of Organic Chemistry.

- This compound. MySkinRecipes.

- The Aldehyde Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity. Benchchem.

- Wittig Reaction. Chemistry LibreTexts.

- Wittig Reaction. Organic Chemistry Portal.

- Electrophilicity and nucleophilicity of commonly used aldehydes.

- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX.

- Wittig reaction. Wikipedia.

- Scheme of aldehyde group assistance in the nitration of benzaldehyde.

- 2-Chloro-5-nitrobenzaldehyde 97 6361-21-3. Sigma-Aldrich.

- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- The green Knoevenagel condensation: solvent-free condens

- Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.

- What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. Quora.

- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.

- 3-Nitrobenzaldehyde. Wikipedia.

- This compound. CymitQuimica.

- This compound (C7H4ClNO3). PubChemLite.

- Nucleophilic Additions to Ketones and Aldehydes | LTQ 6.1, Spring 2024. YouTube.

- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers.

- 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry | OpenStax.

- Process for the preparation of 2-nitrobenzaldehyde.

- Rate of Nucleophillic addition of p- Nitrobenzaldehyde is faster then p- Methoxybenzaldehyde STATEMENT -2: Presence of electron withdrawing group increases rate of Reactionn in carbonyl compound for Nuclephillic reaction.. Allen.

- Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

- 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.

- 2-Chloro-5-nitrobenzaldehyde 97 6361-21-3. Sigma-Aldrich.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C7H4ClNO3) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ojs.wiserpub.com [ojs.wiserpub.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. STATEMENT -1: Rate of Nucleophillic addition of p- Nitrobenzaldehyde is faster then p- Methoxybenzaldehyde STATEMENT -2: Presence of electron withdrawing group increases rate of Reactionn in carbonyl compound for Nuclephillic reaction. [allen.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Electron-withdrawing effects of nitro and chloro groups in 2-Chloro-3-nitrobenzaldehyde

An In-depth Technical Guide to the Electron-Withdrawing Effects of Nitro and Chloro Groups in 2-Chloro-3-nitrobenzaldehyde

Abstract

This technical guide offers a comprehensive analysis of the synergistic electron-withdrawing effects of the chloro and nitro substituents in this compound. Intended for researchers, chemists, and drug development professionals, this document dissects the fundamental principles of inductive and resonance effects and their combined impact on the molecule's electronic landscape and chemical reactivity. We explore how these substituents modulate the reactivity of both the aromatic ring and the aldehyde functional group, rendering the system highly deactivated towards electrophilic attack while simultaneously activating it for nucleophilic substitution. This guide provides theoretical explanations, quantitative data, detailed experimental protocols, and visual diagrams to offer a holistic understanding of the structure-reactivity relationship in this versatile chemical intermediate.

Introduction: The Principles of Electronic Effects in Aromatic Systems

The reactivity of an aromatic ring is fundamentally dictated by the electron density of its π-system.[1] Substituents attached to the ring can profoundly alter this density through two primary mechanisms: the inductive effect and the resonance effect.[1][2]

-

Inductive Effect (I): This effect involves the polarization of a σ bond due to the electronegativity difference between the atoms, leading to electron withdrawal (-I) or donation (+I) through the sigma framework.[2][3] Its influence diminishes with distance.

-

Resonance (Mesomeric) Effect (R or M): This effect describes the delocalization of π electrons between a substituent and the aromatic ring.[1][2] Electron-withdrawing groups by resonance (-R) pull π-electron density from the ring, while electron-donating groups by resonance (+R) push π-electron density into it.

The molecule at the core of this guide, this compound, features two potent electron-withdrawing groups (EWGs)—chloro and nitro—along with an aldehyde group, which also withdraws electron density.[4][5][6] Understanding the interplay of these groups is critical for predicting the molecule's behavior in chemical synthesis and for designing novel molecular entities.

The Chloro Group: A Dichotomy of Electronic Influence

The chlorine atom presents a classic case where inductive and resonance effects are in opposition.

Inductive versus Resonance Effects

-

Strong Inductive Withdrawal (-I): Due to its high electronegativity relative to carbon, the chlorine atom strongly pulls electron density from the aromatic ring through the C-Cl sigma bond.[2][7] This is a deactivating effect.

-

Weak Resonance Donation (+R): Conversely, the lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system.[1][8] This resonance effect increases electron density, particularly at the ortho and para positions.

For halogens, the inductive effect is stronger than the resonance effect, resulting in a net withdrawal of electron density.[8][9] Therefore, the chloro group is a deactivator for electrophilic aromatic substitution (EAS). However, because the +R effect selectively stabilizes the intermediates for ortho and para attack, it is classified as an ortho-, para-director .[1][8]

Caption: The nitro group strongly withdraws electron density from ortho/para positions.

Synergistic Effects in this compound

In this compound, the chloro, nitro, and aldehyde groups work in concert to create a highly electron-deficient system.

-

Influence on the Aromatic Ring: All three substituents act as deactivating groups for electrophilic aromatic substitution. The combined pull of the -I effect from chlorine and the -I and -R effects from the nitro and aldehyde groups makes the ring exceptionally unreactive towards electrophiles.

-

Influence on the Aldehyde Group: The powerful electron-withdrawing nature of the adjacent chloro and nitro groups significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon of the aldehyde. [10]This makes the aldehyde highly susceptible to attack by nucleophiles.

-

Activation for Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing group (ortho or para to a leaving group) dramatically accelerates SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). [11][12]In this molecule, the nitro group at C3 is ortho to the chloro group at C2, strongly activating this position for nucleophilic displacement of the chloride ion. [13][14]

Caption: Combined EWGs create an electron-poor ring, activating it for nucleophilic attack.

Quantitative and Experimental Analysis

The electronic effects described can be observed and quantified through spectroscopic methods and reactivity studies.

Quantitative Analysis: Hammett Constants

The Hammett equation provides a means to quantify the electron-donating or -withdrawing influence of substituents. [15][16]The substituent constant, sigma (σ), is a measure of this effect. A positive σ value indicates an electron-withdrawing group.

| Substituent | σ_meta (σm) | σ_para (σp) | Dominant Effect |

| -Cl | +0.37 | +0.23 | -I > +R |

| -NO₂ | +0.71 | +0.78 | -I and -R |

| -CHO | +0.35 | +0.42 | -I and -R |

| Data compiled from various sources. | |||

| [17][18][19][20] | |||

| The large positive σ values for all three groups confirm their strong electron-withdrawing character. |

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To observe the deshielding effect of the EWGs on the aromatic and aldehydic protons. The electron-poor environment will cause these protons to resonate at a lower field (higher ppm).

Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and identify the chemical shifts (δ), multiplicities (e.g., doublet, triplet), and coupling constants (J) for each proton. The aldehydic proton is expected above 10 ppm, and the aromatic protons are expected in the 7.8-8.5 ppm range.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

Objective: To demonstrate the enhanced reactivity of the C-Cl bond towards nucleophilic attack.

Reaction: this compound with sodium methoxide to yield 2-methoxy-3-nitrobenzaldehyde.

Caption: Workflow for a model Nucleophilic Aromatic Substitution reaction.

Methodology:

-

Safety: Perform the reaction in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Sodium methoxide is corrosive and moisture-sensitive.

-

Reaction Setup: To a solution of this compound (1.0 mmol) in dry methanol (10 mL) in a round-bottom flask, add sodium methoxide (1.2 mmol).

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with stirring.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water (50 mL).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure 2-methoxy-3-nitrobenzaldehyde.

Conclusion